molecular formula C10H14FNO B12066498 4-fluoro-3-methoxy-N-propylaniline

4-fluoro-3-methoxy-N-propylaniline

Cat. No.: B12066498
M. Wt: 183.22 g/mol
InChI Key: SFCCUPYWJVHXJJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-N-propylaniline is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a propylamine group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methoxy-N-propylaniline typically involves multiple steps:

    Nitration and Reduction: The starting material, 4-fluoro-3-methoxyaniline, can be nitrated to introduce a nitro group, followed by reduction to form the corresponding amine.

    Alkylation: The amine group is then alkylated using propyl halides under basic conditions to introduce the propyl group.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce nitro compounds to amines.

    Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors can be employed for the nitration and reduction steps.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxy-N-propylaniline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic aromatic substitution reactions, especially due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Pd/C with hydrogen gas or LiAlH₄ in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of various nucleophiles like methoxy or amino groups.

Scientific Research Applications

4-Fluoro-3-methoxy-N-propylaniline has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which 4-fluoro-3-methoxy-N-propylaniline exerts its effects involves:

    Molecular Targets: It can interact with enzymes and receptors, particularly those involved in neurotransmission.

    Pathways Involved: The compound may modulate pathways related to signal transduction and cellular communication, influencing biological processes such as cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylaniline: Similar structure but lacks the methoxy group.

    3-Fluoro-4-methylaniline: Fluorine and methoxy groups are positioned differently.

    4-Fluoro-3-methoxy-N-methylaniline: Similar but with a methyl group instead of a propyl group.

Uniqueness

4-Fluoro-3-methoxy-N-propylaniline is unique due to the combination of its substituents, which confer distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

4-fluoro-3-methoxy-N-propylaniline

InChI

InChI=1S/C10H14FNO/c1-3-6-12-8-4-5-9(11)10(7-8)13-2/h4-5,7,12H,3,6H2,1-2H3

InChI Key

SFCCUPYWJVHXJJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=C(C=C1)F)OC

Origin of Product

United States

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